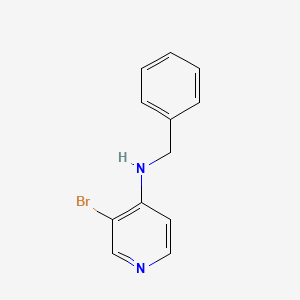
N-benzyl-3-bromopyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-(3-bromo-4pyridyl)-amine is an organic compound that features a benzyl group attached to a 3-bromo-4-pyridylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(3-bromo-4pyridyl)-amine typically involves the bromination of 4-pyridylamine followed by a nucleophilic substitution reaction with benzyl chloride. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction. The bromination step can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide .
Industrial Production Methods
On an industrial scale, the production of Benzyl-(3-bromo-4pyridyl)-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-(3-bromo-4pyridyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridyl ketones or carboxylic acids.
Reduction: Formation of Benzyl-(4-pyridyl)-amine.
Substitution: Formation of various substituted pyridylamines depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
N-benzyl-3-bromopyridin-4-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for developing inhibitors targeting specific biological pathways.
Inhibition of PI3K/Akt/mTOR Pathway
Recent studies have highlighted the significance of compounds that inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancers. This compound derivatives have been synthesized and evaluated for their inhibitory effects on this pathway. For example, certain derivatives demonstrated potent inhibition of Akt phosphorylation and tumor growth in xenograft models, indicating their potential as anticancer agents .
Anti-inflammatory Properties
Research has indicated that benzamide derivatives exhibit anti-inflammatory properties. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines such as IL-6 and prostaglandin E2 in human gingival fibroblasts. Such findings suggest its potential role in treating inflammatory conditions .
Organic Synthesis Applications
In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its bromine substituent allows for further functionalization, making it suitable for various synthetic pathways.
Synthesis of Other Pyridine Derivatives
The compound can be employed in the synthesis of other pyridine derivatives through nucleophilic substitution reactions. This versatility is advantageous in developing new materials or biologically active compounds .
Development of New Chemotypes
The compound's structural characteristics enable researchers to explore new chemotypes with enhanced biological activity. For instance, modifications to the benzyl and pyridine moieties can lead to compounds with improved pharmacokinetic properties and selectivity for specific targets .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mécanisme D'action
The mechanism of action of Benzyl-(3-bromo-4pyridyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the benzyl group can increase the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl-(3-chloro-4pyridyl)-amine : Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Benzyl-(4-pyridyl)-amine: Lacks the bromine atom, resulting in different reactivity and binding properties.
3-Bromo-4-pyridylamine: Lacks the benzyl group, affecting its lipophilicity and overall biological activity.
Uniqueness
Benzyl-(3-bromo-4pyridyl)-amine is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
100953-53-5 |
|---|---|
Formule moléculaire |
C12H11BrN2 |
Poids moléculaire |
263.138 |
Nom IUPAC |
N-benzyl-3-bromopyridin-4-amine |
InChI |
InChI=1S/C12H11BrN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) |
Clé InChI |
DIUAXBXBEOJRQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2)Br |
Synonymes |
3-BROMO-4-BENZYLAMINOPYRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















